

Comprehensive Guide: Paroxol Methanesulfonate for Analytical Method Validation

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Compound of Interest

Compound Name: *Paroxol Methanesulfonate*

CAS No.: *608521-21-7*

Cat. No.: *B589618*

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Executive Summary

This application note details the protocol for utilizing **Paroxol Methanesulfonate** (CAS: 608521-21-7) as a reference standard for the quantification of Paroxol (a primary metabolite and degradation product) in Paroxetine formulations. Paroxol (often designated as Impurity A or a related intermediate depending on the pharmacopeia) represents the hydrolyzed alcohol precursor of Paroxetine.

Monitoring this impurity is critical for stability indicating methods (SIM). This guide provides a self-validating workflow for HPLC-UV/MS analysis, ensuring compliance with the modernized ICH Q2(R2) guidelines.

Chemical Context & Handling

Paroxol Methanesulfonate is the methanesulfonic acid salt of Paroxol. The salt form is preferred for reference standards due to its superior crystallinity and stability compared to the hygroscopic free base or oil.

Chemical Identity[1]

- Chemical Name: (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)-1-methylpiperidine methanesulfonate
- Role: Intermediate, Hydrolysis Degradation Product, Metabolite.
- Molecular Weight (Salt): ~301.38 g/mol (Check specific CoA)[1][2]
- Molecular Weight (Base): ~205.27 g/mol (Active moiety for calculation)

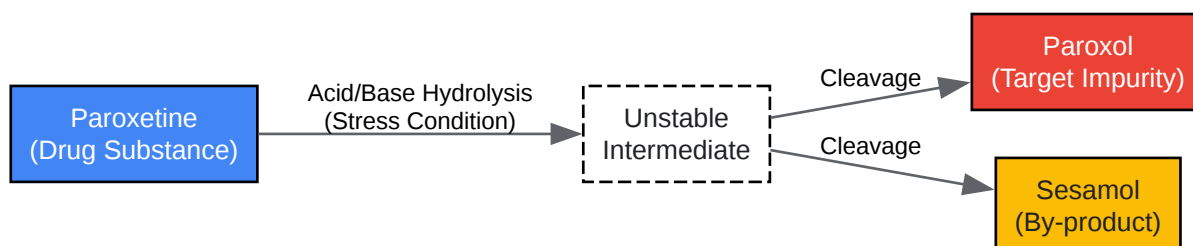
Critical Handling Protocol (Expertise Pillar)

- Hygroscopicity: Methanesulfonate salts can be hygroscopic. Equilibrate the vial to room temperature before opening to prevent moisture uptake, which alters the effective weight.
- Stoichiometry Correction: When preparing calibration curves, you must correct for the salt form to report the impurity as the "Free Base."

Actionable Insight: Always use the purities and molecular weights listed on the specific Certificate of Analysis (CoA) of your lot. Do not rely on generic literature values for quantitative calculations.

Metabolic & Degradation Pathway

Understanding the origin of Paroxol is essential for specificity testing. Paroxetine degrades to Paroxol via the hydrolysis of the benzodioxole ether linkage.



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Figure 1: Simplified degradation pathway of Paroxetine yielding Paroxol. Specificity validation must demonstrate resolution between Paroxetine, Paroxol, and Sesamol.

Analytical Method Protocol (HPLC-UV)

This method is optimized for the separation of the polar Paroxol from the more hydrophobic Paroxetine.

Chromatographic Conditions

Parameter	Specification	Rationale
Column	C18, 150 x 4.6 mm, 3.5 μ m (e.g., XBridge or Zorbax)	Provides adequate retention for polar amines at high pH or steric selectivity at low pH.
Mobile Phase A	0.05M Ammonium Acetate (pH 4.5)	Buffers the basic piperidine nitrogen to ensure consistent ionization and peak shape.
Mobile Phase B	Acetonitrile (ACN)	Strong eluent for hydrophobic resolution.
Flow Rate	1.0 mL/min	Standard backpressure balance.
Detection	UV @ 295 nm	Targets the fluorophenyl chromophore; minimizes interference from non-aromatic excipients.
Temp	35°C	Improves mass transfer and peak sharpness.

Gradient Program

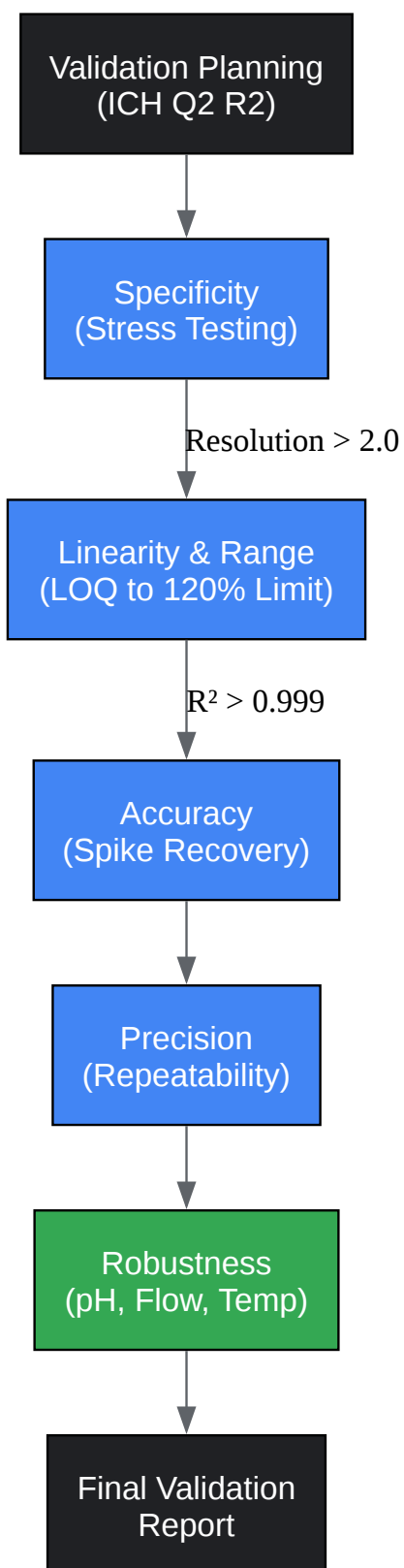
- 0-2 min: 10% B (Isocratic hold for Paroxol retention)
- 2-15 min: 10%

60% B (Linear Gradient)

- 15-20 min: 60% B (Wash)
- 20-25 min: 10% B (Re-equilibration)

Validation Protocol (ICH Q2(R2) Compliant)

The following workflow ensures the method is "fit for purpose" for quantifying Paroxol as an impurity.



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Figure 2: Step-wise validation workflow. Each stage must pass acceptance criteria before proceeding.

Specificity (Stress Studies)

Objective: Prove Paroxol is resolved from Paroxetine and other degradants.

- Protocol: Inject Paroxol Standard (0.1% level) + Paroxetine Sample spiked with Paroxol.
- Acceptance: Resolution () between Paroxol and Paroxetine
. Peak purity (via DAD)
.

Linearity & Range

Objective: Confirm response is proportional to concentration.

- Range: From LOQ (Limit of Quantitation) to 120% of the specification limit (usually 0.5% or 1.0% of nominal drug load).
- Preparation: Prepare 6 concentration levels using **Paroxol Methanesulfonate**.
 - Example: 0.05, 0.1, 0.2, 0.5, 1.0, 1.5 µg/mL (assuming 100% nominal = 500 µg/mL).
- Acceptance: Correlation coefficient ()
; Y-intercept bias
of 100% response.[3]

Accuracy (Recovery)

Objective: Ensure no matrix interference.

- Protocol: Spike Paroxetine Drug Product (placebo mixture) with **Paroxol Methanesulfonate** at 3 levels: LOQ, 100% (Spec Limit), and 120% (Spec Limit).
- Calculation:
- Acceptance: Mean recovery

Precision (Repeatability)

- Protocol: 6 injections of Paroxol standard at the Specification Limit (e.g., 0.15% of API conc).
- Acceptance: %RSD
(for impurity levels).[4]

Limit of Quantitation (LOQ)

- Method: Signal-to-Noise (S/N) ratio method.[4]
- Protocol: Dilute standard until S/N
- Verification: Inject 6 replicates at this concentration. %RSD must be

Troubleshooting & Insights

Issue	Potential Cause	Corrective Action
Peak Tailing (Paroxol)	Interaction between amine and silanols.	Ensure mobile phase pH is controlled (pH 4.5 is ideal for acetate). Add 0.1% Triethylamine (TEA) if using phosphate buffers.
Retention Time Shift	Temperature fluctuation or ACN evaporation.	Use a column oven (35°C). Cap mobile phase bottles tightly; use pre-mixed lines if possible.
Low Recovery	Adsorption to glassware.	Paroxol is basic. Use silanized glassware or polypropylene vials for low-concentration standards.
Extra Peaks	Methanesulfonate dissociation?	No, MSA is transparent UV. Check for "Sesamol" or other hydrolysis by-products if the standard is old.

References

- International Council for Harmonisation (ICH). (2023).[5] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [\[Link\]](#)
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Sources

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